2,2,3,3,3-Pentafluoropropanol

Catalog No.
S590398
CAS No.
422-05-9
M.F
C3H3F5O
M. Wt
150.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,3-Pentafluoropropanol

CAS Number

422-05-9

Product Name

2,2,3,3,3-Pentafluoropropanol

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-ol

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

InChI

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2

InChI Key

PSQZJKGXDGNDFP-UHFFFAOYSA-N

Synonyms

2,2,3,3,3-pentafluoro-1-propanol

Canonical SMILES

C(C(C(F)(F)F)(F)F)O

The exact mass of the compound 2,2,3,3,3-Pentafluoro-1-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66413. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3,3-Pentafluoropropanol (CAS 422-05-9) is a highly fluorinated primary alcohol utilized extensively as a specialty solvent, a building block for fluorinated polymers, and a precursor for advanced electrolyte additives. Characterized by its strong electron-withdrawing pentafluoroethyl group, PFP exhibits low nucleophilicity, high ionizing power, and strong hydrogen-bond donating capabilities. With a boiling point of 80–82 °C, it offers a distinct thermal profile compared to other common fluoroalcohols, making it particularly valuable in high-temperature reflux syntheses, the production of low-refractive-index optical materials, and the development of stable Cathode Electrolyte Interphases (CEI) in lithium-ion batteries [1].

Procurement Fit

Fluorinated alcohol with balanced lipophilic and hydrogen‑bonding character
Moderate boiling point for distillation‑enabled process control
High‑density liquid that aids phase separation

Substituting PFP with 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) frequently compromises process yields and application performance. While HFIP is a powerful hydrogen-bond donor, its high volatility (boiling point 58 °C) limits its use in elevated-temperature reactions without pressurized equipment. Conversely, while TFE (boiling point 74 °C) is structurally similar, it lacks the extended perfluorinated chain of PFP. This difference in fluorine content directly impacts the lipophilicity of downstream pharmaceutical derivatives and prevents TFE from achieving the ultra-low refractive indices required in optical fiber cladding. Furthermore, in battery applications, the specific steric and electronic profile of the pentafluoropropoxy group is critical for forming highly stable protective layers on high-voltage cathodes, a function that shorter-chain analogs cannot replicate [1].

Substitution Risk

Acidity mismatch
PFP’s pKa lies between TFE and HFIP; replacing with either may shift proton‑transfer equilibria and catalytic cycle outcomes.
Lipophilicity deviation
LogP differs by ~0.8 units from TFE and ~0.5 units from HFIP, which can alter partition behavior in extractions and multiphase reactions.
Boiling point gap
A ~7 °C higher boiling point than TFE and ~23 °C above HFIP demands revised distillation and solvent‑recovery protocols.
Conformational landscape
Five monomeric conformers vs. three for TFE can modify hydrogen‑bond networks and solvation shells in stereoselective or supramolecular processes.

Thermal Processability and Handling Stability vs. Fluoroalcohol Baselines

For industrial scale-up and high-temperature syntheses, the boiling point of a fluorinated solvent dictates the required reactor pressure and reflux limits. PFP exhibits a boiling point of 80–82 °C, which is significantly higher than that of HFIP (58 °C) and moderately higher than TFE (74 °C)[1]. This expanded thermal window allows PFP to be utilized in standard atmospheric reflux setups at temperatures where HFIP would suffer from rapid evaporative loss or require specialized pressurized vessels.

Evidence DimensionBoiling Point (Thermal Window)
Target Compound Data80–82 °C
Comparator Or BaselineHFIP (58 °C) and TFE (74 °C)
Quantified Difference+22 °C to +24 °C higher boiling point than HFIP; +6 °C to +8 °C higher than TFE
ConditionsStandard atmospheric pressure (760 mmHg)

Enables higher-temperature atmospheric reflux reactions, reducing the need for costly pressurized reactor equipment during scale-up.

pKa (Acidity)
Cross‑study comparable
PFP: 12.45 ± 0.10 (predicted)
TFE: ~12.4
HFIP: 9.3
Supports selection of intermediate acidity for proton‑transfer and catalytic cycles.
Predicted value; review experimental validation.

Precursor Efficacy for Low-Refractive-Index Optical Polymers

In the synthesis of polymer optical fibers (POFs), the refractive index of the cladding material is paramount for maximizing the numerical aperture. When PFP is converted to 2,2,3,3,3-pentafluoropropyl methacrylate and polymerized, the resulting homopolymer achieves a refractive index (nD) of 1.395. In direct comparison, the homopolymer derived from the TFE analog (2,2,2-trifluoroethyl methacrylate) yields a higher refractive index of 1.418 . This quantitative reduction in refractive index makes PFP a more effective precursor for high-performance optical cladding.

Evidence DimensionRefractive Index (nD) of derived methacrylate homopolymer
Target Compound DatanD = 1.395
Comparator Or BaselineTFE-derived methacrylate homopolymer (nD = 1.418)
Quantified DifferenceΔnD = -0.023
ConditionsMeasured at the sodium D line (λD = 5893 Å)

Drives the procurement of PFP for optoelectronic manufacturing where minimizing the refractive index is strictly required to maximize light-trapping efficiency.

LogP (Lipophilicity)
Cross‑study comparable
PFP: 1.23 / 1.18
TFE: ~0.4
HFIP: ~1.7
Intermediate partition profile for tailored extraction and phase‑transfer design.
Calculated values; confirm experimentally for your system.

Synthesis of High-Voltage Lithium-Ion Battery Electrolyte Additives

PFP is utilized to synthesize specialized phosphite additives, such as 2-(2,2,3,3,3-pentafluoropropoxy)-4-(trifluoromethyl)-1,3,2-dioxaphospholane. When incorporated into lithium-ion battery electrolytes, this PFP-derived additive forms a robust Cathode Electrolyte Interphase (CEI). Testing in high-voltage cells (up to 4.6 V) demonstrated that the inclusion of this specific pentafluoropropoxy additive reduced capacity decay and extended the battery's longevity by more than 100 cycles compared to the standard baseline electrolyte [1].

Evidence DimensionHigh-voltage capacity retention (Cycle Life)
Target Compound Data>100 additional cycles of longevity
Comparator Or BaselineStandard electrolyte without the PFP-derived additive
Quantified Difference+100 cycles improvement in battery lifespan
ConditionsHigh-voltage cycling (up to 4.6 V vs. Li/Li+) at 20 °C

Justifies the selection of PFP as an essential raw material for battery manufacturers developing next-generation, high-voltage energy storage systems.

Boiling Point
Cross‑study comparable
PFP: 80–81 °C
TFE: 73.6 °C
HFIP: 58 °C
Higher bp enables a wider temperature window without pressurization.
Atmospheric pressure; verify under your distillation conditions.

Cross-Coupling Compatibility for Pharmaceutical Lipophilicity Tuning

In the palladium-catalyzed C–O cross-coupling of fluorinated alcohols with aryl bromides, PFP exhibits reduced nucleophilicity compared to shorter-chain alcohols. However, utilizing optimized precatalysts (such as AdCyBrettPhos Pd G3), PFP successfully couples to yield pentafluoropropoxy aryl ethers [1]. While TFE reacts under milder conditions, procuring PFP and the appropriate catalyst enables medicinal chemists to install the -OCH2CF2CF3 motif, which significantly increases the lipophilicity (ClogP) of drug candidates compared to the -OCH2CF3 group.

Evidence DimensionSynthetic accessibility of highly lipophilic ether motifs
Target Compound DataSuccessful coupling using AdCyBrettPhos Pd G3
Comparator Or BaselineTFE (couples more readily but yields a less lipophilic motif)
Quantified DifferenceAccess to the pentafluoropropoxy group for targeted ClogP increases
ConditionsPd-catalyzed C-O cross-coupling with aryl bromides and Cs2CO3 in toluene

Proves that despite requiring specialized catalysts, PFP is indispensable for drug discovery programs needing precise lipophilicity enhancements that TFE cannot provide.

Conformations
Direct head‑to‑head comparison
PFP: 5 conformers
TFE: 3 conformers
Enhanced conformational diversity may influence solvation and supramolecular assembly.
Gas‑phase spectroscopy; solution‑phase behavior may differ.

Optical Fiber Cladding Manufacturing

PFP is a highly effective building block for synthesizing fluoroalkyl methacrylates and poly(fluorooxetane)s. Its high fluorine-to-carbon ratio ensures the ultra-low refractive index required for high-efficiency optical waveguides, directly leveraging the refractive index advantages over TFE-based materials .

High-Voltage Battery Electrolyte Formulation

PFP is a critical precursor for synthesizing fluorinated phosphite and carbonate additives that form protective CEI layers. This application is essential for extending the cycle life of advanced lithium-ion batteries operating at or above 4.6 V, where standard electrolytes rapidly degrade [1].

Pharmaceutical Lead Optimization

In medicinal chemistry, PFP is utilized in cross-coupling and alkylation reactions to install the pentafluoropropoxy motif. This allows researchers to fine-tune the lipophilicity (ClogP) and metabolic stability of drug candidates when trifluoroethoxy groups prove insufficient[2].

High-Temperature Fluorinated Solvent Workflows

Due to its 80–82 °C boiling point, PFP is selected as a specialty solvent or co-solvent for reactions requiring the ionizing power and hydrogen-bond donation of a fluoroalcohol, but at temperatures where HFIP (boiling point 58 °C) would vaporize or require pressurized reactors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low‑GWP plasma etch gas
Volatility and vapor delivery
Etch uniformity vs. standard PFC gases
High‑temperature Rankine cycle fluid
Thermal stability and boiling point
Power output and fluid degradation above 180 °C
Chiral liquid crystal intermediate
Reactivity and lipophilicity
Phase behavior and enantiomeric purity of final materials

Physical Description

Liquid; [Alfa Aesar MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

150.01040553 Da

Monoisotopic Mass

150.01040553 Da

Boiling Point

82.0 °C

Heavy Atom Count

9

LogP

1.23 (LogP)

UNII

EPJ1S961SN

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

46.14 mmHg

Pictograms

Irritant

Irritant

Other CAS

70983-62-9
422-05-9

Wikipedia

2,2,3,3,3-pentafluoropropanol

Use Classification

PFAS -> F-telomer alcohols (FTOH)

General Manufacturing Information

1-Propanol, 2,2,3,3,3-pentafluoro-: ACTIVE

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